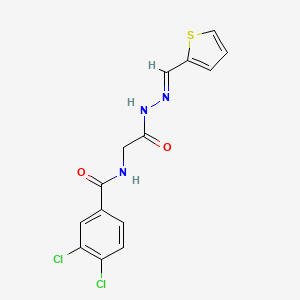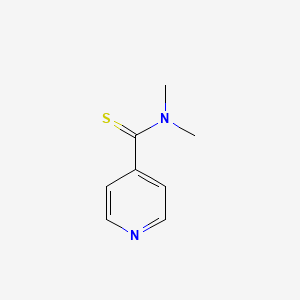
3-(5-(3-Nitrophenyl)furan-2-yl)-2-tosylacrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(3-Nitrofenil)furan-2-il)-2-tosil acrilonitrilo es un complejo compuesto orgánico que presenta un anillo de furano sustituido con un grupo nitrofenilo y una porción de tosil acrilonitrilo
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(5-(3-Nitrofenil)furan-2-il)-2-tosil acrilonitrilo normalmente implica reacciones orgánicas de varios pasos. Un método común incluye la reacción de acoplamiento de Suzuki-Miyaura, que se utiliza ampliamente para formar enlaces carbono-carbono. Esta reacción implica el acoplamiento de un ácido borónico con un haluro en presencia de un catalizador de paladio . Las condiciones específicas, como la temperatura, el disolvente y el tiempo de reacción, pueden variar según el rendimiento y la pureza deseados del producto.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la ampliación de los métodos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza, al tiempo que se minimizan los costes y el impacto ambiental. El uso de reactores de flujo continuo y otras tecnologías avanzadas puede mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(5-(3-Nitrofenil)furan-2-il)-2-tosil acrilonitrilo puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo nitrofenilo puede oxidarse para formar derivados nitro.
Reducción: El grupo nitro puede reducirse a un grupo amino en condiciones adecuadas.
Sustitución: El anillo de furano puede sufrir reacciones de sustitución electrófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan a menudo agentes reductores como el gas hidrógeno (H2) en presencia de un catalizador de paladio (Pd/C).
Sustitución: Las reacciones de sustitución electrófila pueden implicar reactivos como el bromo (Br2) o el cloro (Cl2).
Principales Productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del grupo nitrofenilo puede producir derivados nitro, mientras que la reducción puede producir derivados de amina.
Aplicaciones Científicas De Investigación
3-(5-(3-Nitrofenil)furan-2-il)-2-tosil acrilonitrilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: El compuesto se puede utilizar en estudios que involucran la inhibición enzimática y las interacciones de proteínas.
Industria: Se puede utilizar en la producción de materiales avanzados e intermedios químicos.
Mecanismo De Acción
El mecanismo de acción de 3-(5-(3-Nitrofenil)furan-2-il)-2-tosil acrilonitrilo implica su interacción con objetivos moleculares específicos. El grupo nitrofenilo puede participar en varias vías bioquímicas, potencialmente inhibiendo enzimas o interactuando con proteínas. El mecanismo exacto depende de la aplicación específica y del sistema biológico involucrado.
Comparación Con Compuestos Similares
Compuestos Similares
(5-(3-Nitrofenil)furan-2-il)metanol: Este compuesto comparte las partes nitrofenilo y furano pero difiere en los grupos funcionales unidos al anillo de furano.
Ácido (E)-3-(5-(3-nitrofenil)furan-2-il)acrílico: Similar en estructura pero contiene un grupo ácido acrílico en lugar de una porción de tosil acrilonitrilo.
Singularidad
3-(5-(3-Nitrofenil)furan-2-il)-2-tosil acrilonitrilo es único debido a su combinación de grupos funcionales, que confieren reactividad química específica y aplicaciones potenciales. La presencia de ambos grupos, nitrofenilo y tosil acrilonitrilo, permite diversas modificaciones químicas e interacciones, lo que lo convierte en un compuesto valioso en varios campos de investigación.
Propiedades
Número CAS |
374544-29-3 |
|---|---|
Fórmula molecular |
C20H14N2O5S |
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
(E)-2-(4-methylphenyl)sulfonyl-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enenitrile |
InChI |
InChI=1S/C20H14N2O5S/c1-14-5-8-18(9-6-14)28(25,26)19(13-21)12-17-7-10-20(27-17)15-3-2-4-16(11-15)22(23)24/h2-12H,1H3/b19-12+ |
Clave InChI |
DUTZVCQNCZSFAC-XDHOZWIPSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C#N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12011190.png)
![methyl 4-[(E)-{2-[3-(1H-benzotriazol-1-yl)propanoyl]hydrazinylidene}methyl]benzoate](/img/structure/B12011193.png)

![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011208.png)

![ethyl {[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B12011237.png)
![4-[(3,4-Dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B12011244.png)
![[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12011252.png)
![[2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate](/img/structure/B12011256.png)
![(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12011257.png)



![[4-bromo-2-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12011268.png)
